![molecular formula C11H12N4 B13881853 3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining pyridine and imidazopyrazine moieties, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the synthesis might start with the preparation of pyridine derivatives, which are then subjected to cyclization with imidazopyrazine precursors under specific conditions such as reflux in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazopyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under conditions such as reflux in suitable solvents.
Major Products
The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may alter signaling pathways such as the Hedgehog signaling pathway, which is implicated in the growth of certain cancers . Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Tetrahydroimidazo[1,2-a]pyridine: Used in anti-ulcer medications and anxiolytics.
Uniqueness
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Biological Activity
3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies, focusing on its mechanisms of action, therapeutic applications, and related case studies.
- Molecular Formula: C10H12N4
- Molecular Weight: 188.23 g/mol
- CAS Number: 1540951-17-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- ENPP1 Inhibition : Recent studies have identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune response activation. By inhibiting ENPP1, these compounds can enhance the immune response against tumors .
- TRPC5 Channel Modulation : Compounds featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold have been evaluated for their effects on transient receptor potential canonical 5 (TRPC5) channels. These channels are implicated in renal injury and chronic kidney disease (CKD). One study reported that a derivative exhibited significant nephroprotective effects in animal models by reducing proteinuria and protecting podocyte integrity .
Biological Activity Summary Table
Activity | Target | Effect | Reference |
---|---|---|---|
ENPP1 Inhibition | ENPP1 | Enhanced immune response | |
TRPC5 Inhibition | TRPC5 | Nephroprotection in CKD | |
Antitumor Activity | Tumor cells | Reduced tumor growth |
Case Study 1: ENPP1 Inhibition and Cancer Immunotherapy
A study evaluated the efficacy of an imidazo[1,2-a]pyrazine derivative as an ENPP1 inhibitor. The compound demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly enhanced the expression of downstream targets like IFNB1 and CXCL10 in the cGAS-STING pathway. In vivo studies showed that combining this compound with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models .
Case Study 2: TRPC5 Inhibition in Chronic Kidney Disease
Another investigation focused on a tetrahydroimidazo[1,2-a]pyrazine derivative's effects on TRPC5 channels. The compound was found to reduce mean blood pressure and proteinuria in a rat model of hypertension-induced renal injury. These findings suggest that this class of compounds may offer new therapeutic strategies for managing CKD .
Properties
Molecular Formula |
C11H12N4 |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H12N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-4,7,12H,5-6,8H2 |
InChI Key |
MTNFGKFIYRDRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=N3)CN1 |
Origin of Product |
United States |
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